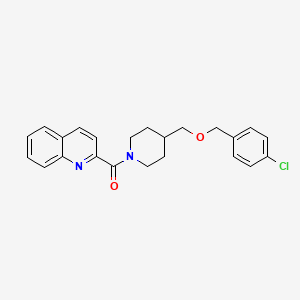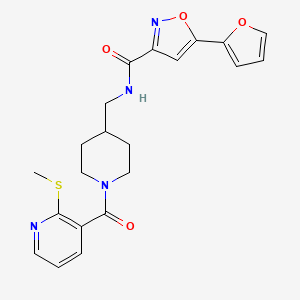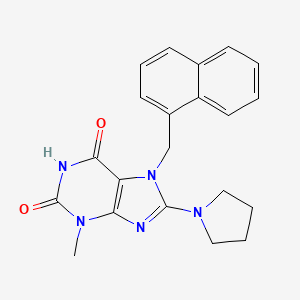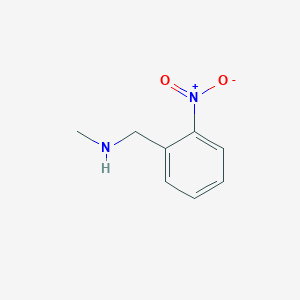![molecular formula C28H26ClN3O4S B2953683 Ethyl 4-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate CAS No. 532972-48-8](/img/structure/B2953683.png)
Ethyl 4-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including an ester group (benzoate), an amide group, a sulfanyl group, and an indole group. These groups are common in many biologically active compounds and could potentially confer a variety of properties to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the indole group could be formed through a Fischer indole synthesis or a Bartoli indole synthesis. The amide group could be introduced through a reaction with an amine . The sulfanyl group could be introduced through a reaction with a thiol .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The amide group consists of a carbonyl group (C=O) adjacent to a nitrogen atom, and the sulfanyl group consists of a sulfur atom bonded to a hydrogen atom .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The sulfanyl group could react with an alkyl halide to form a thioether .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent
This compound has been evaluated for its potential as an antimicrobial agent. Its structure, which includes a benzamide moiety, is similar to other compounds that have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal species . The presence of the indole ring could potentially interact with microbial enzymes, disrupting their function.
Anticancer Activity
The indole and benzamide components of this compound suggest it could be useful in anticancer research. Similar structures have shown activity against human colorectal carcinoma cell lines by inhibiting dihydrofolate reductase (DHFR), an enzyme involved in purine synthesis, which is crucial for DNA replication and cell division .
Enzyme Inhibition
Given its structural similarity to purine nucleotides, this compound may serve as an enzyme inhibitor, particularly targeting enzymes like DHFR, which are involved in the synthesis of DNA precursors. This could have applications in studying cell growth and replication .
Drug Design and Discovery
The compound’s unique structure makes it a candidate for drug design and discovery projects. It could serve as a lead compound for the development of new drugs, especially considering its potential antimicrobial and anticancer properties .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN3O4S/c1-2-36-28(35)20-9-13-22(14-10-20)31-26(33)18-37-25-17-32(24-6-4-3-5-23(24)25)16-15-30-27(34)19-7-11-21(29)12-8-19/h3-14,17H,2,15-16,18H2,1H3,(H,30,34)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFSUGCGAABDEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-oxoquinazolin-3(4H)-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2953603.png)
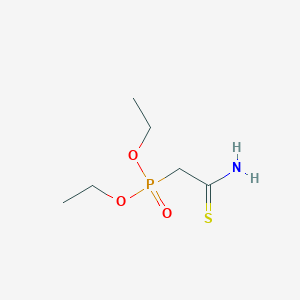
![Benzo[d][1,3]dioxol-5-yl(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2953607.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2953608.png)
![2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2953609.png)

![7-chloro-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine](/img/structure/B2953612.png)

